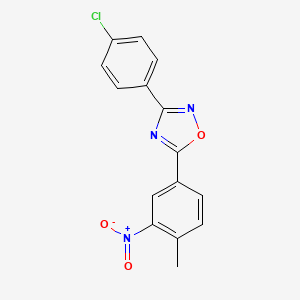

3-(4-chlorophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. The specific synthesis route for 3-(4-Chlorophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole involves the condensation of corresponding phenyl and nitrophenyl components under conditions that favor the formation of the 1,2,4-oxadiazole ring. This process may include reactions like the Huisgen reaction or variations thereof, demonstrating the chemical flexibility and synthetic accessibility of these compounds (Hai, 2012).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a planar five-membered ring containing two nitrogen atoms and one oxygen atom. This structural feature contributes to the compound's chemical behavior and interaction capabilities. The crystallographic analysis reveals how substituents on the phenyl rings, such as chloro and nitro groups, influence the overall molecular conformation and intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding the compound's physical properties and reactivity (Ye et al., 2006).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo various chemical reactions, including substitutions, additions, and cycloadditions, due to the reactive nature of the oxadiazole ring. The presence of electron-withdrawing or donating substituents on the phenyl rings affects the compound's reactivity towards nucleophiles and electrophiles. For example, the nitro group can influence the electronic distribution within the molecule, affecting its reactivity in nitration reactions and other substitution reactions (Blackhall et al., 1980).

Physical Properties Analysis

The physical properties of 3-(4-Chlorophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The planarity of the oxadiazole ring and the nature of its substituents contribute to the compound's crystallinity and phase behavior. For example, compounds in the 1,2,4-oxadiazole series can exhibit mesogenic (liquid crystalline) properties, depending on the length and nature of the substituents attached to the phenyl rings (Abboud et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles, including acidity, basicity, and stability, are affected by the electronic nature of the substituents. The oxadiazole ring is relatively stable under a range of conditions, but the presence of functional groups like nitro or chloro can modulate the compound's reactivity towards hydrolysis, reduction, and other chemical transformations. This adaptability makes 1,2,4-oxadiazoles versatile intermediates in organic synthesis and materials science (Suga et al., 1998).

Scientific Research Applications

Synthesis and Biological Activities 3-(4-chlorophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole, as part of the broader class of 1,2,4-oxadiazoles, has garnered interest in scientific research for its synthesis and evaluation in various biological activities. The oxadiazole derivatives have been synthesized and assessed for their potential in central nervous system (CNS) depressant activities. These compounds, including ones similar to 3-(4-chlorophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole, showed promising results as antidepressants, anticonvulsants, and antianxiety agents with minimal neurotoxicity, highlighting their therapeutic potential (Singh et al., 2012).

Corrosion Inhibition Another significant application of oxadiazole derivatives is in the field of corrosion inhibition. Research has demonstrated that certain oxadiazole compounds effectively inhibit the corrosion of mild steel in acidic environments. These inhibitors work by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. Such findings are crucial for industrial applications where corrosion resistance is essential (Kalia et al., 2020).

Antimicrobial Properties Furthermore, 1,2,4-oxadiazoles have been explored for their antimicrobial properties. The synthesis of various 1,3,4-oxadiazole derivatives has been undertaken to investigate their effectiveness against bacterial and fungal pathogens. These compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Jafari et al., 2017).

Molecular Structure Analysis The study of molecular structures and properties of oxadiazole derivatives, including 3-(4-chlorophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole, provides insights into their reactivity and potential applications. Crystallographic analysis reveals the angles and conformations that contribute to the compound's stability and reactivity, informing further modifications and applications in various scientific domains (Fun et al., 2010).

properties

IUPAC Name |

3-(4-chlorophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c1-9-2-3-11(8-13(9)19(20)21)15-17-14(18-22-15)10-4-6-12(16)7-5-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJBTJKYAMVPNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)